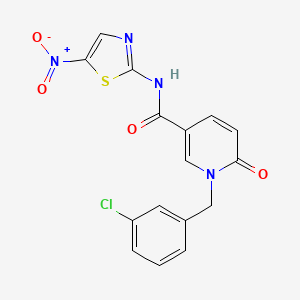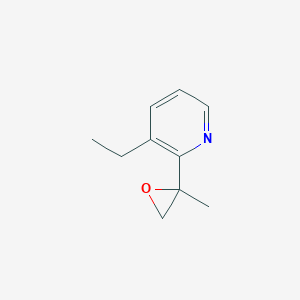![molecular formula C20H18ClN3O4 B2746122 2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 898463-63-3](/img/structure/B2746122.png)
2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O4 and its molecular weight is 399.83. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metabolism and Herbicidal Effects
Acetochlor and related chloroacetamide herbicides, such as alachlor and metolachlor, have been extensively studied for their metabolism and effects in various biological systems. A significant study by Coleman, Linderman, Hodgson, and Rose (2000) focuses on the comparative metabolism of these herbicides in human and rat liver microsomes. They found that these substances undergo complex metabolic pathways, resulting in various metabolites, some of which may have carcinogenic potential in rats (Coleman et al., 2000).
Impact on Fatty Acid Synthesis in Algae
Herbicides such as alachlor and metazachlor, which are related to the chemical structure , inhibit fatty acid synthesis in certain algae species. This was studied by Weisshaar and Böger (1989), who noted the selectivity of these herbicides in controlling weeds in various agricultural crops (Weisshaar & Böger, 1989).
Soil Reception and Herbicide Activity
Banks and Robinson (1986) investigated the soil reception and activity of herbicides like acetochlor, alachlor, and metolachlor. They found that different levels of wheat straw mulch affected the reception and herbicidal activity of these chemicals in soil, highlighting the importance of application techniques and environmental factors (Banks & Robinson, 1986).
Synthesis and Transformation in Chemical Reactions
A study by Sápi et al. (1997) on the synthesis and base-catalyzed ring transformation of certain beta-lactams reveals insights into the complex chemical reactions that substances like 2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide might undergo. These transformations are crucial in understanding the chemical behavior and potential applications of such compounds (Sápi et al., 1997).
Adsorption and Mobility in Soil
Peter and Weber (1985) examined the adsorption and mobility of alachlor and metolachlor in soil. Their findings contribute to understanding how related chloroacetamide herbicides interact with soil components, influencing their efficacy and environmental impact (Peter & Weber, 1985).
Anticancer Potential
Al-Sanea et al. (2020) explored the synthesis and in vitro cytotoxic activity of certain acetamide derivatives. Their research on the anticancer activity of these compounds against various cancer cell lines provides insights into the potential therapeutic applications of structurally similar compounds (Al-Sanea et al., 2020).
Initial Metabolism in Plants
The initial metabolism of acetochlor in various plant species was investigated by Breaux (1987). This study contributes to understanding how plants metabolize chloroacetamide herbicides, which can inform agricultural practices and herbicide development (Breaux, 1987).
Computational and Pharmacological Evaluation
Faheem (2018) conducted a computational and pharmacological evaluation of novel derivatives of 1,3,4-oxadiazole and pyrazoles, assessing their potential for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research is significant in demonstrating the versatile applications and pharmacological potential of compounds structurally related to chloroacetamide herbicides (Faheem, 2018).
特性
IUPAC Name |
2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c1-13-3-6-15(7-4-13)22-18(25)12-23-9-10-24(20(27)19(23)26)16-11-14(21)5-8-17(16)28-2/h3-11H,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFFCOPJNZFAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chlorobenzyl {5-[(2,5-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2746045.png)

![3-methyl-2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2746049.png)

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2746053.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(methylsulfonyl)benzamide](/img/structure/B2746054.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2746056.png)

![[6-[[5-(Cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] butanoate](/img/structure/B2746058.png)


